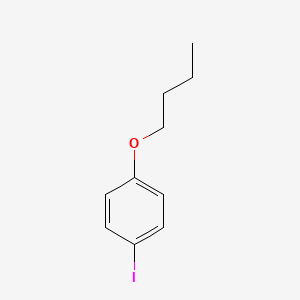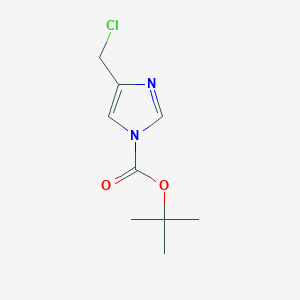
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate” is a chemical compound used in laboratory research . It is a chiral building block used in asymmetric synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C15H21NO5S . The InChI code is 1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s likely used as a building block in various chemical reactions due to its chiral nature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.40 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Scalable Synthesis for Pharmaceutical Intermediates
Multi-Gram Synthesis of 1-Vinylcyclopropyl 4-Methylbenzenesulfonate : Ojo et al. (2014) describe a practical and economical multi-gram synthesis method for 1-vinylcyclopropyl 4-methylbenzenesulfonate. This intermediate plays a crucial role in the synthesis of alkylidenecyclopropanes, enabling access to a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, which are foundational in pharmaceutical synthesis (Ojo et al., 2014).
Asymmetric Synthesis for Anti-Hepatitis C Virus Drugs
Enzymatic Desymmetrization for (1R,2S)-VCPA : Kawabata et al. (2021) developed an efficient manufacturing method for an intermediate of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA), a key compound for anti-hepatitis C virus drugs. This method involves enzymatic desymmetrization, showing high enantioselectivity and potential for large-scale production, illustrating the compound’s utility in the development of antiviral medications (Kawabata et al., 2021).
Tailor-Made α-Amino Acids in Drug Synthesis
Synthesis of (1R,2S)-Vinyl-ACCA : Sato et al. (2016) presented a comprehensive overview of the synthesis methods for (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), an essential unit in hepatitis C virus NS3/4A protease inhibitors. The methods cover biocatalytic, catalytic, and stoichiometric sources of chirality, highlighting the compound's significance in creating a new generation of antiviral drugs (Sato et al., 2016).
Novel Biocatalytic Approaches for Efficient Synthesis
Biocatalytic Asymmetric Synthesis with Sphingomonas aquatilis : Zhu et al. (2018) isolated a strain of Sphingomonas aquatilis that showed high stability and enantioselectivity for the asymmetric synthesis of (1R, 2S)-N-Boc-1-vinyl ACCA ethyl ester, demonstrating a novel biocatalytic approach to synthesizing this chiral intermediate with significant implications for pharmaceutical manufacturing (Zhu et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": [ "The synthesis pathway for (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves the reaction of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate with 4-methylbenzenesulfonyl chloride.", "The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.", "The resulting product is then purified by recrystallization to obtain the final compound." ], "Starting Materials": [ "(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate", "4-methylbenzenesulfonyl chloride", "Triethylamine", "Solvent" ], "Reaction": [ "Step 1: Dissolve (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add triethylamine to the solution to act as a base.", "Step 3: Slowly add 4-methylbenzenesulfonyl chloride to the reaction mixture while stirring.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: After the reaction is complete, filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization from a suitable solvent to obtain the final compound." ] } | |
Numéro CAS |
862273-27-6 |
Formule moléculaire |
C14H19NO5S |
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
[(1R,2S)-2-ethenyl-1-methoxycarbonylcyclopropyl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1 |
Clé InChI |
IUHJYIOSAPJUMG-HCSZTWNASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)[C@]1(C[C@H]1C=C)[NH3+] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)C1(CC1C=C)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




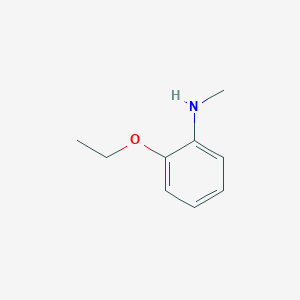

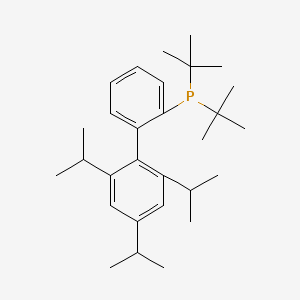


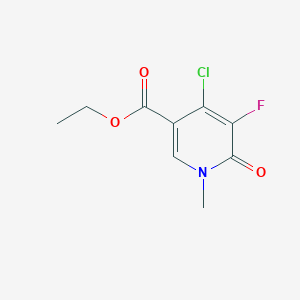
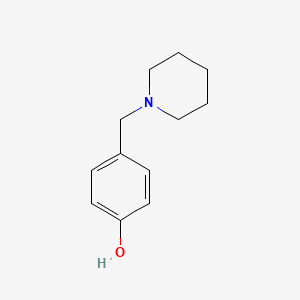

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)
